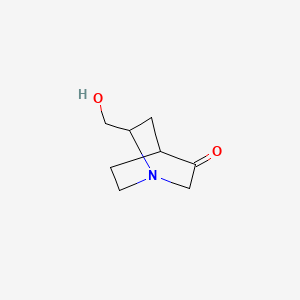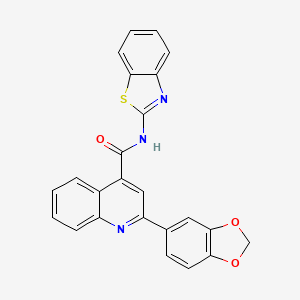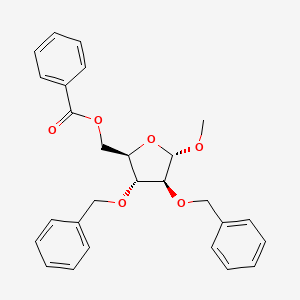
3-Quinuclidinone, 6-(hydroxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinuclidinone, 6-(hydroxymethyl)- is a bicyclic organic compound with the chemical formula C8H13NO2 It is a derivative of quinuclidinone, featuring a hydroxymethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinone, 6-(hydroxymethyl)- can be achieved through several methods. One common approach involves the reduction of 3-quinuclidinone using sodium borohydride (NaBH4) in the presence of a suitable solvent . Another method includes the use of NADPH-dependent 3-quinuclidinone reductase (RrQR) from Rhodotorula rubra, which efficiently converts 3-quinuclidinone to its hydroxymethyl derivative .
Industrial Production Methods
Industrial production of 3-Quinuclidinone, 6-(hydroxymethyl)- often involves large-scale synthesis under solvent-free conditions. This method is advantageous as it reduces the environmental impact and improves the overall yield of the compound .
化学反応の分析
Types of Reactions
3-Quinuclidinone, 6-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidinone derivatives.
Reduction: Reduction reactions typically yield quinuclidinol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinuclidinone and quinuclidinol derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
3-Quinuclidinone, 6-(hydroxymethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Quinuclidinone, 6-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as a precursor to quinuclidine, which is known to interact with muscarinic receptors in the nervous system . The compound’s hydroxymethyl group allows for further functionalization, enhancing its binding affinity and specificity towards target receptors .
類似化合物との比較
Similar Compounds
3-Quinuclidinol: A closely related compound with a hydroxyl group instead of a hydroxymethyl group.
Quinuclidine: The parent compound, lacking the hydroxymethyl group.
3-Quinuclidinone: The ketone form of the compound without the hydroxymethyl group.
Uniqueness
3-Quinuclidinone, 6-(hydroxymethyl)- is unique due to its additional hydroxymethyl group, which provides increased reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications .
特性
CAS番号 |
34291-62-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
6-(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C8H13NO2/c10-5-7-3-6-1-2-9(7)4-8(6)11/h6-7,10H,1-5H2 |
InChIキー |
SXWPWSXEZZYEMP-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC(=O)C1CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)



![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)

![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13822752.png)
![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)


![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)
![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)

